4-[(2-Methoxyethoxy)methyl]phenylboronic acid
Overview
Description
4-[(2-Methoxyethoxy)methyl]phenylboronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The mode of action of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . This allows the compound to modulate the activity of its targets, leading to changes in cellular processes .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted in the urine .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids . For instance, boronic acids can undergo hydrolysis under acidic conditions, which could potentially affect their stability and activity .
Biochemical Analysis
Biochemical Properties
4-[(2-Methoxyethoxy)methyl]phenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property allows it to interact with a variety of biomolecules, including enzymes and proteins. For instance, it can bind to the cis-diol groups present in sugars and glycoproteins, facilitating the manipulation and detection of these molecules in biochemical assays . Additionally, this compound has been shown to interact with certain enzymes, potentially inhibiting or modifying their activity, which can be useful in studying enzyme functions and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell surface glycoproteins can alter cell signaling pathways, leading to changes in cellular responses . Furthermore, this compound has been observed to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These interactions can result in altered cellular metabolism, impacting processes such as glucose uptake and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to form reversible covalent bonds with diol-containing biomolecules, such as sugars and glycoproteins . This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, by binding to the active site of an enzyme, this compound can inhibit its activity, thereby modulating the biochemical pathway in which the enzyme is involved . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or cellular response . Understanding these dosage effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate metabolism . For example, its interaction with glycoproteins can affect glucose uptake and utilization, impacting overall cellular metabolism . Additionally, this compound can alter metabolite levels by inhibiting or activating specific enzymes, leading to changes in the concentrations of metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters that recognize its boronic acid moiety . Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other biomolecules involved in protein processing and trafficking . The subcellular localization of this compound can also affect its ability to modulate enzyme activity and gene expression, influencing overall cellular function .
Properties
IUPAC Name |
[4-(2-methoxyethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVZVYGGAFFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681350 | |
Record name | {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146169-44-9 | |
Record name | {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.